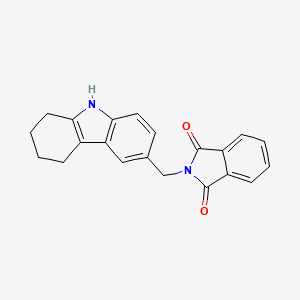
2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,3,4,9-Tetrahydro-1h-carbazol-6-ylmethyl)amine” is a fine chemical that can be used as a scaffold for the synthesis of various other compounds . It has been shown to be a useful intermediate in the synthesis of pharmaceuticals and research chemicals .
Molecular Structure Analysis
The molecular formula of “(2,3,4,9-Tetrahydro-1h-carbazol-6-ylmethyl)amine” is C13H16N2 . The InChI code is 1S/C13H16N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4,8,14H2 .Physical And Chemical Properties Analysis
The molecular weight of “(2,3,4,9-Tetrahydro-1h-carbazol-6-ylmethyl)amine” is 200.28 .Scientific Research Applications
Synthesis and Characterization
The study of organic compounds related to 2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione often involves their synthesis and structural characterization. Research in this area focuses on developing novel organic compounds with potential applications in materials science and pharmaceuticals. For instance, the synthesis of related compounds, such as N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide and N-(Imidazol-1-ylmethyl)phthalimide, showcases the methods used to create derivatives with specific structural features, highlighting the versatility of these compounds in various scientific applications (Wang, Jian, & Liu, 2008).
Photophysical Properties
The photophysical properties of similar compounds are of significant interest, particularly for their potential use in optoelectronic devices and sensors. A study on the synthesis and photophysical properties of a novel phthalimide derivative explores these aspects in depth, providing insights into the solvatochromic behavior and dipole moments of such compounds. This research could pave the way for the development of advanced materials for electronic and photonic applications (Akshaya et al., 2016).
Molecular Interactions and Chemical Reactivity
Understanding the molecular interactions and chemical reactivity of compounds structurally related to 2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione is crucial for their application in synthetic chemistry and drug design. Studies involving the characterization of these compounds through NMR spectroscopy and their reactions with various dienophiles offer valuable information on their chemical behavior and potential as intermediates in the synthesis of more complex molecules (Dioukhane et al., 2021).
Applications in Organic Electronics
The design and synthesis of molecules based on isoindole-1,3-dione structures for use in organic electronics represent another important area of research. These compounds, with varied donor components, have been studied for their suitability in organic field-effect transistor (OFET) devices, highlighting their potential in the development of high-performance electronic materials (Patil et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-15-6-1-2-7-16(15)21(25)23(20)12-13-9-10-19-17(11-13)14-5-3-4-8-18(14)22-19/h1-2,6-7,9-11,22H,3-5,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFCGKPOYZRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


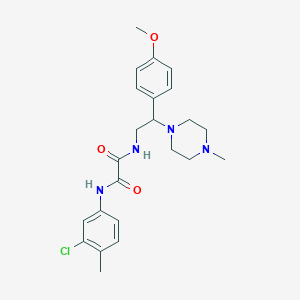
![3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2961380.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)
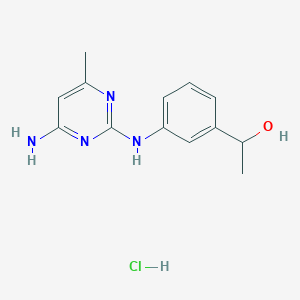

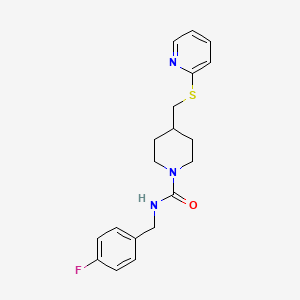
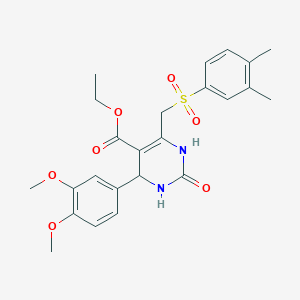
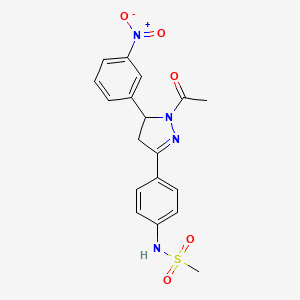

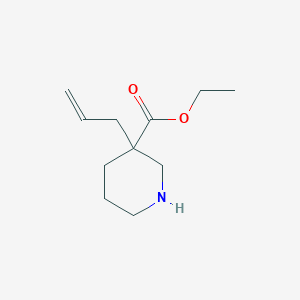
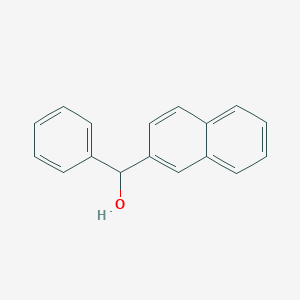

![(5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2961400.png)